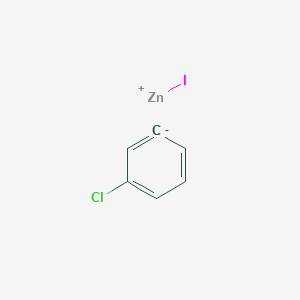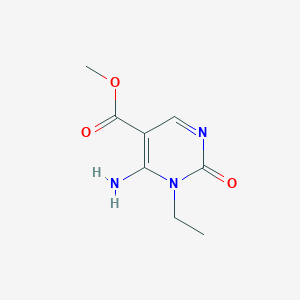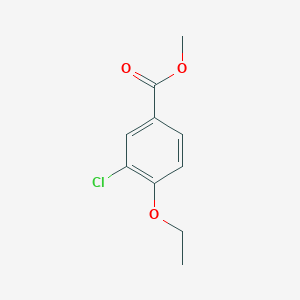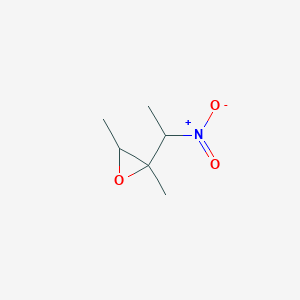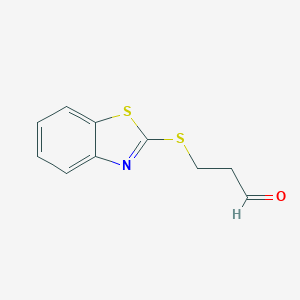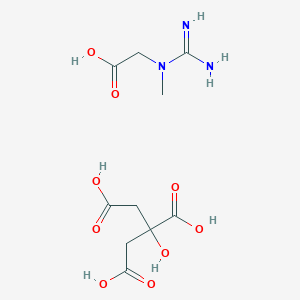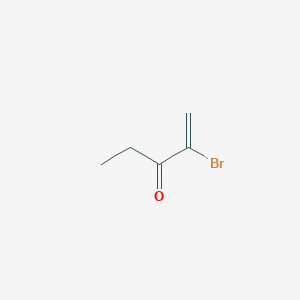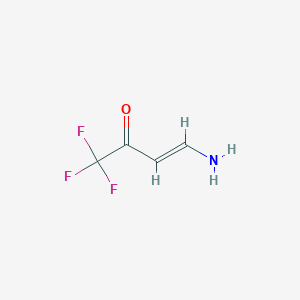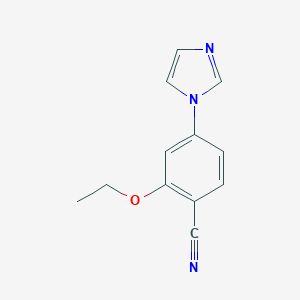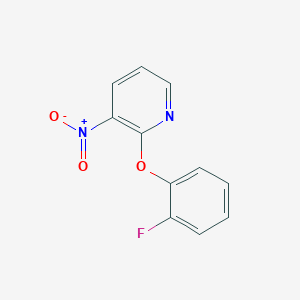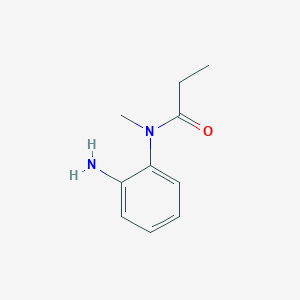
N-(2-aminophenyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-(2-amino-1-methyl-2-oxoethyl) benzeneacetamide or N-methyl-2-(2-aminophenyl) propanamide. This compound has been widely studied for its various applications in scientific research, including its potential use as a drug for the treatment of various diseases.
作用机制
The mechanism of action of N-(2-aminophenyl)-N-methylpropanamide involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, N-(2-aminophenyl)-N-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化和生理效应
N-(2-aminophenyl)-N-methylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which play a role in the inflammatory response. Additionally, N-(2-aminophenyl)-N-methylpropanamide has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
实验室实验的优点和局限性
The advantages of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its ability to reduce inflammation, pain, and fever, making it a useful tool for studying the inflammatory response. Additionally, its ability to reduce the production of reactive oxygen species makes it a useful tool for studying oxidative stress. However, the limitations of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2-aminophenyl)-N-methylpropanamide. One direction is to further investigate its potential use as a drug for the treatment of various diseases, including arthritis, fever, and pain. Another direction is to investigate its potential use as a tool for studying the inflammatory response and oxidative stress. Additionally, future studies could investigate the potential toxicity of N-(2-aminophenyl)-N-methylpropanamide and its effects on various cell types.
合成方法
The synthesis of N-(2-aminophenyl)-N-methylpropanamide can be achieved through the reaction of N-methyl-2-(2-bromoethyl) propanamide with 2-aminobenzeneacetamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-aminophenyl)-N-methylpropanamide.
科学研究应用
N-(2-aminophenyl)-N-methylpropanamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of diseases such as arthritis, fever, and pain.
属性
CAS 编号 |
169330-11-4 |
|---|---|
产品名称 |
N-(2-aminophenyl)-N-methylpropanamide |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3 |
InChI 键 |
INHBHUYKJITFKQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
规范 SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
同义词 |
Propanamide, N-(2-aminophenyl)-N-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



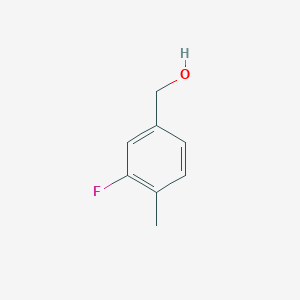
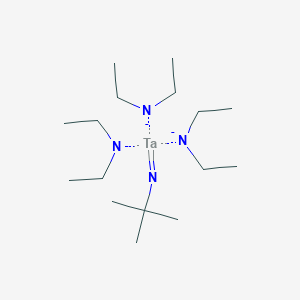
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
